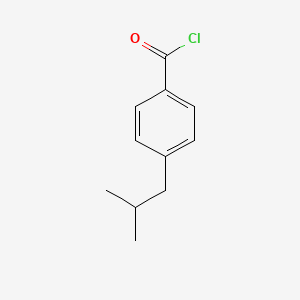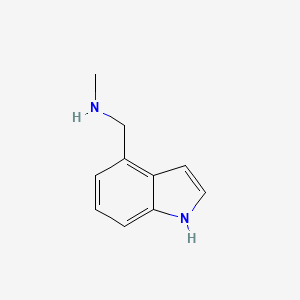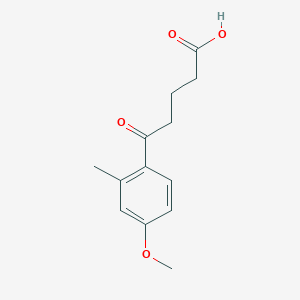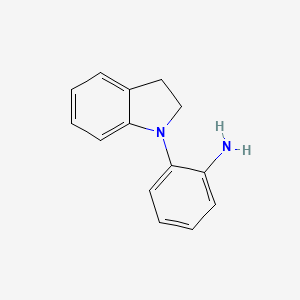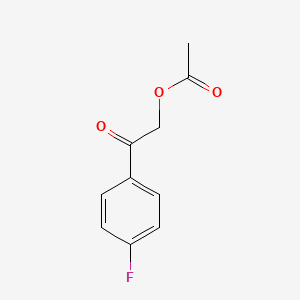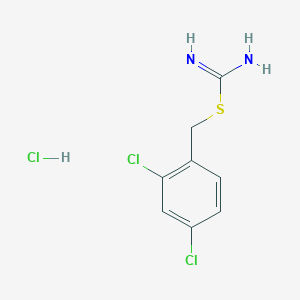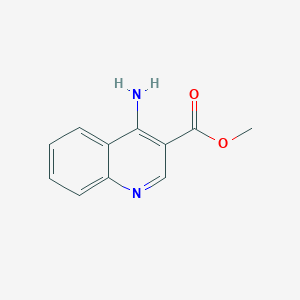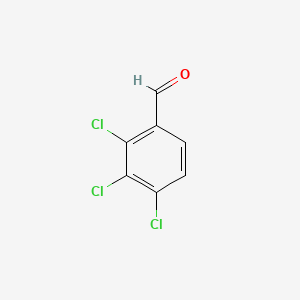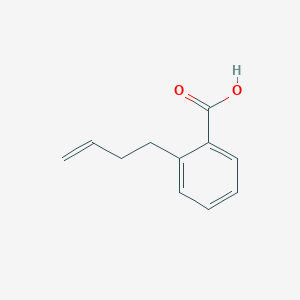
2-(3-Butenyl)benzoic acid
Descripción general
Descripción
“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is 2-(3-butenyl)benzoic acid . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of “2-(3-Butenyl)benzoic acid” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .Molecular Structure Analysis
The molecular structure of “2-(3-Butenyl)benzoic acid” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .Physical And Chemical Properties Analysis
“2-(3-Butenyl)benzoic acid” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
- Prenylated benzoic acid derivatives, closely related to 2-(3-butenyl)benzoic acid, demonstrate significant antimicrobial and molluscicidal activities. These compounds have been isolated from plants like Piper aduncum, showing potential for use in controlling harmful organisms (Orjala et al., 1993).
Antiparasitic Activity
- Piper species, containing benzoic acid derivatives, exhibit notable antiparasitic effects. Compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate have shown efficacy against Leishmania strains and Trypanosoma cruzi, suggesting potential therapeutic applications (Flores et al., 2008).
Pharmaceutical Research
- Benzoic acid is a model compound in pharmaceutical research, particularly in studying thermodynamic phase behavior crucial for drug substance stability and solubility. Understanding the phase behavior of benzoic acid and its mixtures can assist in pharmaceutical process design (Reschke et al., 2016).
Influence on Microbial Growth
- Benzoic acid and derivatives like 2-(3-butenyl)benzoic acid can impact the growth of rhizosphere microorganisms. Their presence in plant root exudates can affect both pathogenic and antagonistic bacteria, influencing plant health and disease resistance (Liu et al., 2015).
Food Preservation
- Benzoic acid and its derivatives are commonly used in food preservation. Research on microencapsulation of benzoic acid, for example, explores its application in various food products, enhancing shelf life and safety (Marques et al., 2016).
Luminescent Properties
- The substitution patterns on benzoic acid derivatives can influence their luminescent properties. For instance, electron-releasing and withdrawing groups on these compounds affect the photoluminescence of lanthanide coordination compounds, which could have implications in materials science (Sivakumar et al., 2010).
Insecticidal Activity
- Some benzoic acid derivatives demonstrate insecticidal activity. They can be effective against various insects, including those carrying aflatoxigenic fungi in stored grains. This suggests potential applications in pest control and food storage management (Nesci et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-but-3-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLHHDCAKYZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520467 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butenyl)benzoic acid | |
CAS RN |
89730-30-3 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



